molecular formula C19H19N3O4 B14933369 (2S)-N-(3,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

(2S)-N-(3,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B14933369
M. Wt: 353.4 g/mol
InChI Key: FFXLOSQMJXGPDD-LBPRGKRZSA-N
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Description

(2S)-N-(3,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(3,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxyaniline and a suitable quinazolinone precursor.

    Condensation Reaction: The 3,4-dimethoxyaniline is reacted with the quinazolinone precursor under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(3,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-N-(3,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.

    Pathways: It may modulate signaling pathways, leading to changes in cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar structures, such as 4-oxoquinazoline derivatives, share some biological activities.

    Phenylpropanamide Derivatives: These compounds have similar chemical backbones and may exhibit related properties.

Uniqueness

(2S)-N-(3,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

(2S)-N-(3,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H19N3O4/c1-12(22-11-20-15-7-5-4-6-14(15)19(22)24)18(23)21-13-8-9-16(25-2)17(10-13)26-3/h4-12H,1-3H3,(H,21,23)/t12-/m0/s1

InChI Key

FFXLOSQMJXGPDD-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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